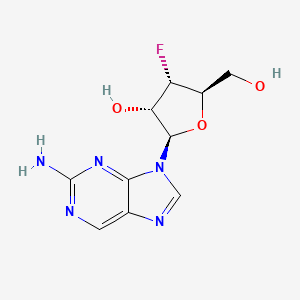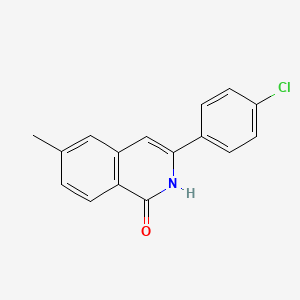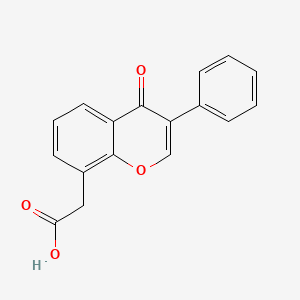
7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridin-3-ylethynyl substituent, and two methyl groups at the 7th position. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyridin-3-ylethynyl Group: The pyridin-3-ylethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of a halogenated quinoline derivative with a pyridin-3-ylethyne in the presence of a palladium catalyst and a copper co-catalyst.
Addition of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydroquinolin-5(6H)-one: Lacks the pyridin-3-ylethynyl and dimethyl substituents, resulting in different chemical and biological properties.
2-(Pyridin-3-ylethynyl)quinoline: Lacks the dimethyl groups, which can affect its reactivity and interactions.
7,7-Dimethylquinoline: Lacks the pyridin-3-ylethynyl group, leading to different applications and properties.
Uniqueness
7,7-Dimethyl-2-(pyridin-3-ylethynyl)-7,8-dihydroquinolin-5(6H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both the pyridin-3-ylethynyl group and the dimethyl groups distinguishes it from other quinoline derivatives and contributes to its diverse range of applications.
Propriétés
Numéro CAS |
864224-17-9 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
7,7-dimethyl-2-(2-pyridin-3-ylethynyl)-6,8-dihydroquinolin-5-one |
InChI |
InChI=1S/C18H16N2O/c1-18(2)10-16-15(17(21)11-18)8-7-14(20-16)6-5-13-4-3-9-19-12-13/h3-4,7-9,12H,10-11H2,1-2H3 |
Clé InChI |
PZYNNJCKOOYBPK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=N2)C#CC3=CN=CC=C3)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[6-Methoxy-2-(4-methylphenyl)quinolin-4-yl]methanol](/img/structure/B11847266.png)

![{3-[Butyl(methyl)sulfamoyl]phenyl}boronic acid](/img/structure/B11847283.png)




![2'-(Benzyloxy)-[1,1'-biphenyl]-3-amine](/img/structure/B11847320.png)
![2-Ethyl-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B11847327.png)


